2H-1,4-Thiazin-3(4H)-one
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Description
“2H-1,4-Thiazin-3(4H)-one” is a chemical compound that belongs to the group of thiazines . Thiazines are a group of organic compounds with a heterocyclic six-membered ring system consisting of four carbon atoms, one nitrogen atom, and one sulfur atom .
Synthesis Analysis
The synthesis of optically active 3,4,5,6-tetrahydro-2H-1,4-thiazin-3-ones involves the ring transformation of glycidic esters . Chiral cis and trans glycidic esters substituted by alkyl or ethoxycarbonyl react with cysteamine or o-aminothiophenol by stereoselective ring transformation to non-aromatic optically active 2-(α-hydroxyalkyl)-1,4-thiazin-3-ones .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a six-membered ring system consisting of four carbon atoms, one nitrogen atom, and one sulfur atom .Chemical Reactions Analysis
In the synthesis process, the attack of the mercapto function at the α-position of the glycidate occurs predominantly by inversion of configuration . This is a key step in the chemical reaction that leads to the formation of “this compound”.Scientific Research Applications
Anticancer Research
A novel series of 2H-benzo[b][1,4]thiazin-3(4H)-one derivatives demonstrated significant in vitro anticancer activity against various cell lines, highlighting their potential in cancer research (Rajender, Narsimha, & Reddy, 2019).
Synthetic Chemistry
Researchers have developed methods for synthesizing 2H-benzo[b][1,4]thiazin-3(4H)-one and its derivatives, emphasizing their importance in the field of synthetic chemistry (Wang et al., 2007).
Microwave-Assisted Synthesis
Microwave irradiation has been used to efficiently synthesize benzo[b][1,4]thiazin-3(4H)-one derivatives, showcasing advancements in synthesis methodologies (Zuo et al., 2008).
Catalytic Processes
Copper-catalyzed cascade syntheses of 2H-benzo[b][1,4]thiazin-3(4H)-ones have been developed, illustrating the compound's relevance in catalytic chemistry (Chen, Wang, & Bao, 2010).
Anticonvulsant Activity
Some derivatives of 2H-1,4-benzothiazin-3(4H)-one have shown promising anticonvulsant properties, indicating their potential in pharmaceutical applications (Zhang et al., 2010).
Energetic Studies
Combined experimental and computational studies on the energetics of 1,4-benzothiazin-3(2H, 4H)-one contribute to our understanding of its thermodynamic properties (Miranda et al., 2011).
Synthesis Variations
Different methods of synthesizing 2H-1,4-thiazines and related compounds have been explored, further expanding the chemical versatility of this molecule (Besbes et al., 1993).
Dimerization Studies
The dimerization of 2H-1,4-thiazin-3(4H)-one derivatives has been studied, contributing to the understanding of their structural behavior (Yamamoto et al., 1983).
Allelochemical Research
The isolation and synthesis of compounds related to 2H-1,4-benzoxazin-3(4H)-one have revealed their potential as allelochemicals in agriculture (Macias et al., 2006).
Antimicrobial Activity
Some derivatives of 2H-benzo[1,4]thiazin-3-one have been synthesized and tested for antimicrobial activity, demonstrating their utility in microbial control (Guarda et al., 2001).
Properties
IUPAC Name |
4H-1,4-thiazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS/c6-4-3-7-2-1-5-4/h1-2H,3H2,(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRSLBDCOYTZPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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